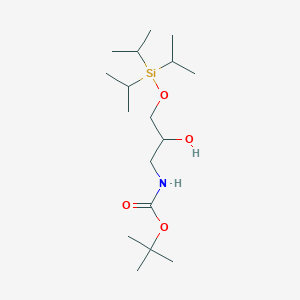
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is a compound that features a tert-butyloxycarbonyl-protected amino group and a triisopropylsilyl-protected hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether typically involves the protection of an amino group with a tert-butyloxycarbonyl group and the protection of a hydroxyl group with a triisopropylsilyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the protecting groups under acidic or basic conditions.
Substitution Reactions: The protected groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection of tert-Butoxycarbonyl Group: Typically achieved using trifluoroacetic acid or hydrochloric acid in a suitable solvent.
Deprotection of Triisopropylsilyl Group: Achieved using fluoride ions, often from tetrabutylammonium fluoride.
Major Products Formed
Deprotected Amino Alcohol: The primary product formed after the removal of both protecting groups.
Aplicaciones Científicas De Investigación
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is used in various scientific research applications, including:
Organic Synthesis: As a protected intermediate in the synthesis of complex molecules.
Peptide Synthesis: Used in the protection of amino acids during peptide synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.
Mecanismo De Acción
The compound acts by protecting the amino and hydroxyl groups, preventing them from participating in unwanted side reactions during multi-step synthesis processes. The tert-butyloxycarbonyl group is removed under acidic conditions, while the triisopropylsilyl group is removed using fluoride ions. These deprotection steps reveal the functional groups, allowing them to participate in subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Trimethylsilyl Ether: Similar in structure but uses a trimethylsilyl group instead of a triisopropylsilyl group.
3-(t-Butoxycarbonylamino)-2-hydroxypropyl tert-Butyldimethylsilyl Ether: Uses a tert-butyldimethylsilyl group for protection.
Uniqueness
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is unique due to the combination of tert-butyloxycarbonyl and triisopropylsilyl protecting groups, which provide robust protection and can be selectively removed under specific conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required.
Propiedades
Fórmula molecular |
C17H37NO4Si |
|---|---|
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-hydroxy-3-tri(propan-2-yl)silyloxypropyl]carbamate |
InChI |
InChI=1S/C17H37NO4Si/c1-12(2)23(13(3)4,14(5)6)21-11-15(19)10-18-16(20)22-17(7,8)9/h12-15,19H,10-11H2,1-9H3,(H,18,20) |
Clave InChI |
NVDPEDLRJFHDDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



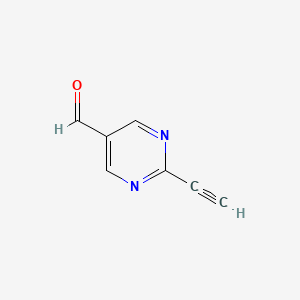
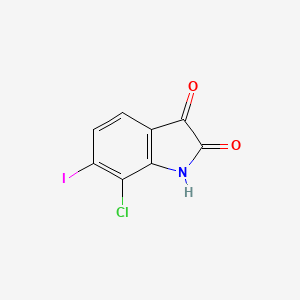
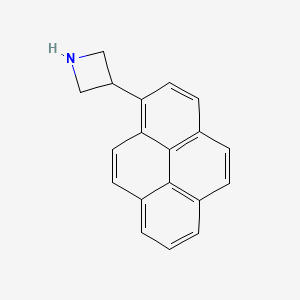
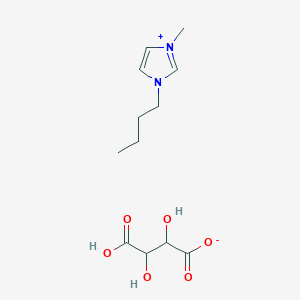
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)

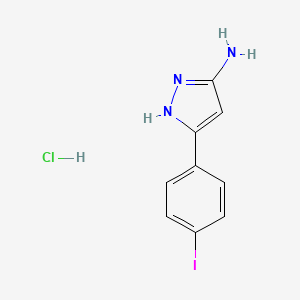
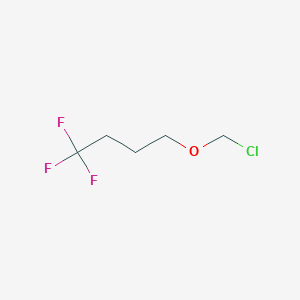
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
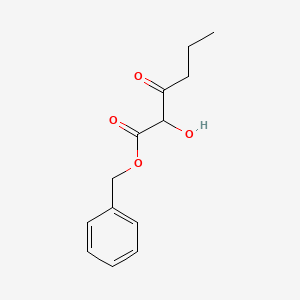
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
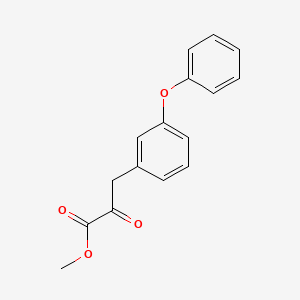
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)
